molecular formula C10H23P B8680366 Di-tert-butylethylphosphine CAS No. 25032-48-8

Di-tert-butylethylphosphine

Cat. No.: B8680366
CAS No.: 25032-48-8
M. Wt: 174.26 g/mol
InChI Key: WHOBZBLBTZHMGY-UHFFFAOYSA-N
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Description

Di-tert-butylethylphosphine is a tertiary phosphine compound characterized by two tert-butyl groups and one ethyl group bonded to a central phosphorus atom. Such phosphines are valued for their steric bulk and strong electron-donating properties, which enhance the stability and reactivity of metal complexes in cross-coupling reactions, hydrogenation, and polymerization processes .

Properties

CAS No.

25032-48-8

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

ditert-butyl(ethyl)phosphane

InChI

InChI=1S/C10H23P/c1-8-11(9(2,3)4)10(5,6)7/h8H2,1-7H3

InChI Key

WHOBZBLBTZHMGY-UHFFFAOYSA-N

Canonical SMILES

CCP(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among tert-butyl-substituted phosphines include:

  • Di-tert-butylethylphosphine (hypothetical) : P bonded to two tert-butyl (C₄H₉) and one ethyl (C₂H₅) groups.
  • Tri-tert-butylphosphine : Three tert-butyl groups, creating extreme steric bulk .
  • tert-Butyldiisopropylphosphine : One tert-butyl and two isopropyl (C₃H₇) groups, offering moderate bulk .
  • Di(tert-butyl)(phenyl)phosphine : Two tert-butyl and one aromatic phenyl (C₆H₅) group, combining steric bulk with π-conjugation .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Key Properties
Tri-tert-butylphosphine N/A C₁₂H₂₇P 202.32 High steric bulk; low solubility in polar solvents
tert-Butyldiisopropylphosphine 51567-05-6 C₁₀H₂₃P 174.26 Balanced bulk; higher solubility than tri-tert-butyl analogs
Di(tert-butyl)(phenyl)phosphine 32673-25-9 C₁₄H₂₃P 210.31 Aromatic conjugation enhances electronic effects
Di-tert-butyl phosphite 13086-84-5 C₈H₁₉O₃P 194.21 Phosphite ester; hydrolytically unstable

Research Findings and Case Studies

  • A 2010 study highlighted tri-tert-butylphosphine’s role in stabilizing palladium nanoparticles for cross-coupling reactions, achieving >95% yield in aryl-aryl bond formation .
  • tert-Butyldiisopropylphosphine demonstrated superior performance in nickel-catalyzed C–N bond formation compared to smaller phosphines, attributed to its optimal steric profile .
  • Di(tert-butyl)(phenyl)phosphine enabled efficient cobalt-catalyzed hydrofunctionalization of alkenes, with turnover numbers exceeding 10,000 .

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